2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid
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Overview
Description
2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of bromine, fluorine, and trifluoromethyl groups on its aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid typically involves multi-step reactions. One common method includes the bromination of 6-fluoro-4-(trifluoromethyl)benzoic acid, followed by further bromination to introduce the second bromine atom at the desired position . The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds with extended conjugation .
Scientific Research Applications
2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but lacks the bromine atoms.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group but lacks the bromine and fluorine atoms.
Uniqueness
2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C8H2Br2F4O2 |
---|---|
Molecular Weight |
365.90 g/mol |
IUPAC Name |
2,3-dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H2Br2F4O2/c9-5-2(8(12,13)14)1-3(11)4(6(5)10)7(15)16/h1H,(H,15,16) |
InChI Key |
YRNTVEOGIRANTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(=O)O)Br)Br)C(F)(F)F |
Origin of Product |
United States |
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